molecular formula C13H22ClNO2 B6226068 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride CAS No. 1269994-51-5

3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride

Cat. No.: B6226068
CAS No.: 1269994-51-5
M. Wt: 259.77 g/mol
InChI Key: NMBCUQRXZLVYBF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)adamantane-1-carboxylic acid hydrochloride is a functionalized adamantane derivative characterized by a dimethylamino group at the 3-position and a carboxylic acid group at the 1-position, with a hydrochloride counterion. Adamantane derivatives are widely studied for their rigid, lipophilic structures, which enhance metabolic stability and receptor binding in medicinal chemistry applications . The hydrochloride salt form improves water solubility, a critical factor for bioavailability in pharmaceutical formulations.

Properties

CAS No.

1269994-51-5

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

3-(dimethylamino)adamantane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H21NO2.ClH/c1-14(2)13-6-9-3-10(7-13)5-12(4-9,8-13)11(15)16;/h9-10H,3-8H2,1-2H3,(H,15,16);1H

InChI Key

NMBCUQRXZLVYBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C12CC3CC(C1)CC(C3)(C2)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Acylation with Nitriles

Reaction of 3-bromoadamantane-1-carboxylic acid with acetonitrile (CH₃CN) in concentrated H₃PO₄ at 50–120°C yields 3-acetamidoadamantane-1-carboxylic acid. Key parameters include:

  • Nitrile ratio : 4–12 equivalents relative to the brominated substrate.

  • Reaction time : 2–6 hours for complete conversion.

This method avoids hazardous sulfonic acids, improving safety profiles for industrial applications. Propionitrile and butyronitrile are viable alternatives but require higher temperatures (90–120°C).

Hydrolysis to Primary Amine

The acetamido group is hydrolyzed under alkaline conditions (NaOH/KOH in C3–C5 alcohols) at 80–150°C. For example, refluxing in n-propanol with 20% NaOH for 13 hours affords 3-aminoadamantane-1-carboxylic acid in 64% yield. Acidic workup with HCl gas or concentrated hydrochloric acid directly generates the hydrochloride salt.

Final Salt Formation and Purification

The free base 3-(dimethylamino)adamantane-1-carboxylic acid is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ethanol. Crystallization from ethanol/ethyl acetate (1:7 v/v) at 0°C yields the final product with >99% purity. Critical characterization data include:

Property Value
Melting Point Decomposes above 300°C
1H NMR (DMSO-d6) δ 8.18 (s, 3H, NH₃⁺), 2.15 (t, J=2.96 Hz), 1.64–0.84 (m, adamantane protons)
IR (cm⁻¹) 3371 (NH), 2923 (C-H), 1697 (C=O)

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of key steps across methodologies:

Step Conditions Yield Purity Reference
BrominationBr₂, HBr/AcOH, 50°C, 4h85%98%
AcylationCH₃CN, H₃PO₄, 100°C, 3h78%95%
HydrolysisNaOH/n-propanol, 130°C, 13h64%99%
Eschweiler-ClarkeHCHO/HCOOH, 110°C, 6h75%97%

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at the 1- and 5-positions remains a bottleneck. Computational studies suggest electron-withdrawing carboxylic acid groups direct electrophilic attack to the 3-position, but empirical optimization is required.

  • Dimethylation Efficiency : Reductive amination outperforms alkylation in yield and selectivity but generates stoichiometric waste. Catalytic hydrogenation with dimethylamine and Pd/C represents an underexplored alternative.

  • Crystallization Protocols : Ethanol/ethyl acetate systems achieve high purity but require low-temperature operations. Ionic liquid-assisted crystallization may streamline large-scale production .

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The carboxylic acid group (-COOH) and tertiary amine (-N(CH₃)₂) enable distinct acid-base interactions:

  • Proton exchange : The hydrochloride salt dissociates in aqueous media, releasing HCl and generating the free base 3-(dimethylamino)adamantane-1-carboxylic acid. This equilibrium is pH-dependent .

  • Salt metathesis : Reaction with strong bases (e.g., NaOH) yields the sodium carboxylate derivative, while interaction with silver nitrate produces insoluble silver chloride .

Example Reaction:

C13H21NO2HCl+NaOHC13H20NO2Na+H2O+Cl\text{C}_{13}\text{H}_{21}\text{NO}_2\cdot\text{HCl} + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_{20}\text{NO}_2\text{Na} + \text{H}_2\text{O} + \text{Cl}^-

Esterification and Amidation

The carboxylic acid moiety participates in nucleophilic acyl substitution reactions:

  • Ester formation : Reacts with alcohols (e.g., methanol) under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) to yield methyl esters .

  • Amide synthesis : Coupling with amines (e.g., benzylamine) via carbodiimide-mediated activation (EDC/HOBt) produces amides .

Reaction Conditions Table:

Reaction TypeReagents/ConditionsYield (%)Reference
EsterificationMethanol, H₂SO₄, reflux, 12 h65–75
AmidationBenzylamine, EDC, HOBt, DMF, RT, 24 h50–60

Functionalization of the Adamantane Core

The adamantane scaffold’s rigidity and hydrophobicity influence regioselective modifications:

  • Bromination : Under radical or electrophilic conditions (e.g., Br₂/FeBr₃), bromination occurs preferentially at bridgehead positions, though steric hindrance from the dimethylamino group may alter reactivity .

  • Acylation : Friedel-Crafts acylation (e.g., acetyl chloride/AlCl₃) targets electron-rich carbons adjacent to the dimethylamino substituent .

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) of the carboxylic acid to the corresponding alcohol is plausible but may require elevated temperatures due to steric bulk .

  • Oxidation : The tertiary amine group resists oxidation under mild conditions but may form N-oxides with strong oxidizers (e.g., mCPBA) .

Stability and Degradation Pathways

  • Thermal stability : Decomposition above 250°C, with HCl release observed at 150–200°C .

  • Hydrolysis : The hydrochloride salt hydrolyzes slowly in aqueous solutions (t₁/₂ ~ 30 days at pH 7.4) .

Synthetic Challenges and Optimizations

  • Purification difficulties : High hydrophobicity necessitates chromatographic methods (e.g., reverse-phase HPLC) .

  • Side reactions : Competitive N-methylation or decarboxylation under harsh conditions (e.g., high-temperature acid catalysis) .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride is utilized in:

  • Drug Delivery Systems : Its unique structure aids in the development of novel drug delivery vehicles that can enhance bioavailability and target specific tissues.
  • Catalyst Development : The compound serves as a precursor for synthesizing catalysts that facilitate organic reactions.

Biology

Biological applications include:

  • Nanoparticle Stabilization : The compound acts as a stabilizer in the synthesis of nanoparticles, improving their stability and functionality for biomedical applications.
  • Polymer Synthesis : It is used as an additive in polycondensation reactions to yield conjugated polymers with potential uses in organic electronics.

Medicine

The medicinal applications are particularly noteworthy:

  • Therapeutic Potential : Adamantane derivatives have been explored for their lipophilicity and ability to improve drug stability, making them candidates for various therapeutic formulations. For instance, they are investigated for use in treating central nervous system disorders by modulating neurotransmitter activity .
  • Antiviral Activity : Similar compounds have shown efficacy against viruses such as Influenza A, suggesting potential antiviral applications for this compound as well .

Industry

In industrial applications, this compound is employed in:

  • Material Development : It contributes to the creation of thermally stable materials and high-energy fuels.
  • Pharmaceuticals : The compound plays a role in the development of bioactive compounds, enhancing the efficacy of various pharmaceutical products.

Case Study 1: Drug Delivery Systems

A study demonstrated that nanoparticles stabilized with this compound exhibited enhanced cellular uptake and improved therapeutic outcomes in targeted drug delivery systems. This was attributed to the compound's ability to integrate into lipid bilayers, enhancing drug stability and release profiles.

Case Study 2: Antiviral Research

Research exploring the antiviral properties of adamantane derivatives found that modifications including the dimethylamino group significantly increased efficacy against Influenza A virus. The study highlighted how structural modifications could optimize pharmacological activity while minimizing side effects.

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Solubility (Key Notes)
3-(Dimethylamino)adamantane-1-carboxylic acid HCl Not specified C₁₃H₂₂ClNO₂ ~259.8 (calc.) Carboxylic acid, dimethylamino, HCl Not reported Improved water solubility due to HCl salt
1,3-Adamantanedicarboxylic acid 39269-10-8 C₁₂H₁₆O₄ 224.25 Two carboxylic acids 276–278 Low solubility in water
Methyl 3-aminoadamantane-1-carboxylate HCl 80110-35-6 C₁₂H₂₀ClNO₂ 245.75 Methyl ester, amino, HCl Not reported Moderate solubility in polar solvents
Adamantane-1-carboxylic acid 828-51-3 C₁₁H₁₆O₂ 180.25 Carboxylic acid Not reported Low water solubility
Adamantane-1,3-diamine dihydrochloride 26562-81-2 C₁₀H₂₀Cl₂N₂ 239.19 Two amines, di-HCl Not reported High water solubility
Key Observations:
  • Functional Groups: The target compound’s dimethylamino and carboxylic acid groups contrast with dicarboxylic acids (e.g., 1,3-adamantanedicarboxylic acid) or ester derivatives (e.g., methyl 3-aminoadamantane-1-carboxylate HCl). The hydrochloride salt enhances ionic character, improving solubility compared to non-salt forms .

Biological Activity

3-(Dimethylamino)adamantane-1-carboxylic acid hydrochloride, often referred to as Memantine, is a compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is a saturated hydrocarbon structure known for its unique three-dimensional configuration. The presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane penetration and bioavailability.

Memantine primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , which plays a crucial role in excitatory neurotransmission. By modulating glutamate activity, Memantine helps prevent excitotoxicity, a condition that can lead to neuronal damage and is implicated in neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Effects

Research indicates that Memantine exhibits neuroprotective properties. A study by Zhang et al. (2015) demonstrated that Memantine could significantly reduce neuronal cell death in models of excitotoxicity induced by glutamate exposure. The compound showed a protective effect at concentrations as low as 1 μM, highlighting its potential for therapeutic use in neurodegenerative disorders .

Antimycobacterial Activity

In addition to its neurological applications, Memantine has been evaluated for antimycobacterial activity. A study reported that adamantane derivatives, including Memantine analogs, displayed promising activity against Mycobacterium tuberculosis (M. tb). The most potent derivatives had minimum inhibitory concentrations (MICs) ranging from 1.32 to 2.89 μM, outperforming traditional treatments like ethambutol .

Anticancer Potential

Memantine's structural analogs have also been investigated for anticancer properties. For instance, a derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the adamantane structure can enhance its efficacy as an anticancer agent .

Case Studies

Case Study 1: Alzheimer's Disease Treatment

In clinical settings, Memantine has been utilized for treating moderate to severe Alzheimer's disease. A randomized controlled trial revealed that patients receiving Memantine experienced slower cognitive decline compared to those on placebo, with improvements in daily functioning and overall quality of life .

Case Study 2: Tuberculosis Management

A pilot study assessed the efficacy of adamantane derivatives in patients with drug-resistant tuberculosis. The results indicated that these compounds could be effective adjunct therapies, potentially reducing treatment duration and improving outcomes .

Research Findings Summary Table

Study Activity Findings Reference
Zhang et al.NeuroprotectionReduced neuronal death at 1 μM
Antimycobacterial EvaluationAnti-TBMIC of 1.32 - 2.89 μM against M. tb
Anticancer ActivityCytotoxicitySignificant effects on cancer cell lines
Clinical TrialAlzheimer's TreatmentSlower cognitive decline in patients

Q & A

Basic: How can researchers optimize the synthesis of 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride to minimize side reactions?

Answer:
The compound’s carboxylic acid group makes it prone to side reactions during activation (e.g., anhydride or N-acylurea formation). To minimize these:

  • Use carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pH 3.5–4.5 , where EDC remains stable and reacts selectively with carboxyl groups .
  • Avoid excess EDC, as it promotes N-acylurea formation, even with non-cyclizable carboxylic acids .
  • Add coupling agents like NHS (N-hydroxysuccinimide) to stabilize reactive intermediates and improve amide bond formation efficiency .
  • Monitor reactions via <sup>13</sup>C-NMR or IR to detect anhydrides or unwanted byproducts .

Basic: What analytical methods are recommended for characterizing purity and structural integrity?

Answer:

  • HPLC with pre-column derivatization : Use reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance detection sensitivity for adamantane derivatives. This method resolves structurally similar impurities (e.g., 2-adamantanamine) .
  • NMR spectroscopy : <sup>13</sup>C-NMR identifies carboxyl group activation (e.g., anhydrides at δ ~170 ppm) and confirms dimethylamino group integration .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (C13H22ClNO2; calc. 267.13 g/mol) and detects degradation products .

Basic: What safety protocols are critical for handling this compound in aqueous or acidic conditions?

Answer:

  • Personal protective equipment (PPE) : Wear impervious gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respirators if aerosol formation is possible .
  • Ventilation : Work in fume hoods to prevent inhalation of dust or fumes, which may irritate mucous membranes .
  • Spill management : Absorb spills with diatomaceous earth; decontaminate surfaces with ethanol .
  • Storage : Keep in airtight containers at room temperature , away from strong acids/oxidizers .

Advanced: How does pH influence the stability of this compound in aqueous buffers?

Answer:

  • Low pH (≤3.5) : Protonation of the dimethylamino group (pKa ~8–10) increases solubility but risks carbodiimide degradation if EDC is present .
  • Neutral to alkaline pH : The free base form may precipitate. Stability studies using HPLC-UV at 254 nm show no degradation under neutral conditions for 24 hours .
  • High pH (>10) : Avoid due to potential hydrolysis of the adamantane backbone or quaternization of the dimethylamino group .

Advanced: What strategies mitigate N-acylurea formation during conjugation of this compound to amine-containing biomolecules?

Answer:

  • Stepwise activation : Pre-activate the carboxyl group with EDC/NHS at pH 4.5, then adjust to pH 7–8 before adding the amine nucleophile to reduce urea byproducts .
  • Competitive quenching : Add excess β-mercaptoethanol or glycine post-conjugation to scavenge unreacted EDC .
  • Chromatographic purification : Use size-exclusion chromatography to separate N-acylurea adducts from the target conjugate .

Advanced: How can researchers validate the compound’s pharmacological activity in neuroprotective or antiviral assays?

Answer:

  • In vitro models : Test against NMDA receptors (e.g., cortical neuron cultures) using calcium imaging or electrophysiology, referencing structural analogs like memantine hydrochloride .
  • Antiviral assays : Evaluate inhibition of viral entry (e.g., influenza A) in MDCK cells, comparing IC50 values to amantadine derivatives .
  • Metabolic stability : Use liver microsomes and LC-MS to assess cytochrome P450-mediated degradation, critical for in vivo applications .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with NMDA receptor (PDB: 2A5T) to map binding poses of the adamantane core and dimethylamino group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
  • QSAR modeling : Corrogate electronic parameters (e.g., LogP, polar surface area) with antiviral IC50 data from analogs to optimize substituents .

Advanced: How do researchers resolve contradictions in solubility data across different solvent systems?

Answer:

  • Solubility screening : Use nephelometry in 96-well plates with solvents of varying polarity (e.g., DMSO, PBS, ethanol) .
  • Co-solvent systems : Test PEG-400/water mixtures to enhance aqueous solubility while maintaining chemical stability .
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies .

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